2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(2-METHYL-3-NITROPHENYL)ACETAMIDE
Overview
Description
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(2-METHYL-3-NITROPHENYL)ACETAMIDE is a complex organic compound that features a sulfonamide group, a nitro group, and various aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(2-METHYL-3-NITROPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the sulfonamide group and the introduction of the nitro and aromatic groups. Common synthetic routes may involve:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(2-METHYL-3-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The sulfonamide group can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or reducing agents like sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Reduction of Nitro Group: Formation of an amine derivative.
Electrophilic Substitution: Formation of halogenated or nitrated derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(2-METHYL-3-NITROPHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its complex structure and potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(2-METHYL-3-NITROPHENYL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions . The sulfonamide group can mimic peptide bonds, allowing it to interact with proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Celecoxib: A sulfonamide-containing drug used as an anti-inflammatory agent.
Uniqueness
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(2-METHYL-3-NITROPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity that is not found in simpler sulfonamides .
Properties
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-(2-methyl-3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-13-15(10-7-11-16(13)21(23)24)18-17(22)12-20(27(25,26)19(2)3)14-8-5-4-6-9-14/h4-11H,12H2,1-3H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPWDQMPPFVVPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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